molecular formula C6H12O2 B1426910 (1S)-1-(oxolan-3-yl)ethan-1-ol CAS No. 1372904-08-9

(1S)-1-(oxolan-3-yl)ethan-1-ol

Cat. No.: B1426910
CAS No.: 1372904-08-9
M. Wt: 116.16 g/mol
InChI Key: ARDSHQRPKXPELC-ZBHICJROSA-N
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Description

Significance of Chiral Oxolane Derivatives in Advanced Organic Synthesis

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.net As a saturated oxygenated heterocycle, the THF ring can significantly influence a molecule's physicochemical properties, such as hydrophilicity and metabolic stability, which are critical parameters in drug design. researchgate.net The incorporation of chiral centers on or adjacent to the THF ring, as seen in (1S)-1-(oxolan-3-yl)ethan-1-ol, provides a three-dimensional architecture that is crucial for specific interactions with biological targets like enzymes and receptors.

In the pharmaceutical industry, substituted tetrahydrofuran rings are key components in numerous approved drugs. nih.gov For instance, the THF moiety is a critical P2 ligand in several HIV protease inhibitors, including the drug Darunavir, where its oxygen atom forms vital hydrogen-bonding interactions within the enzyme's active site. nih.gov The stereochemistry of these THF derivatives is paramount to their pharmacological activity.

Furthermore, chiral oxolane derivatives serve as versatile chiral building blocks in advanced organic synthesis. bldpharm.com Their rigid, defined conformation makes them ideal starting materials for the synthesis of complex molecules, including various natural products like acetogenins (B1209576) and macrolide antibiotics. uni-saarland.de The development of synthetic routes to access these substituted tetrahydrofurans with high stereocontrol is therefore a major focus of modern organic synthesis research. researchgate.netnih.gov

Overview of Stereoselective Alcohol Synthesis Methodologies in Contemporary Chemistry

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, as these compounds are indispensable intermediates for pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The most direct and widely employed strategy for preparing a chiral secondary alcohol like this compound is the catalytic asymmetric reduction of its corresponding prochiral ketone, 1-(oxolan-3-yl)ethan-1-one. nih.gov This transformation has been the subject of extensive research, leading to the development of several powerful methodologies.

Catalytic Asymmetric Reduction of Prochiral Ketones: This approach converts a flat ketone into a three-dimensional alcohol with a specific stereochemistry (either R or S). The key to success lies in the use of a chiral catalyst that can differentiate between the two faces of the carbonyl group.

Transition-Metal Catalysis: This is one of the most versatile methods, often employing complexes of metals like ruthenium, rhodium, or iridium coordinated to chiral ligands. wikipedia.org These catalysts can activate hydrogen gas or use a hydrogen donor like isopropanol (B130326) or formic acid (in a process called asymmetric transfer hydrogenation) to reduce the ketone with high enantioselectivity. wikipedia.orgorganic-chemistry.org The predictability and broad substrate scope of these systems make them highly valuable. acs.org

Organocatalysis: This field uses small, metal-free organic molecules as catalysts. For ketone reduction, chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are well-established for their high efficiency and selectivity with borane (B79455) as the reducing agent. wikipedia.orgrsc.org Other organocatalytic systems based on chiral phosphoric acids or amines have also emerged as powerful tools. rsc.org

Biocatalysis: The use of enzymes (ketoreductases or alcohol dehydrogenases) or whole microbial cells offers an environmentally benign route to chiral alcohols. nih.govnih.govrsc.org These biocatalysts often operate under mild conditions (room temperature, neutral pH) and can exhibit exceptionally high levels of enantioselectivity (often >99% ee) and regioselectivity. nih.govrsc.org Both (R)- and (S)-selective enzymes are available, allowing access to either enantiomer of the desired alcohol. nih.gov

Each of these methodologies offers distinct advantages, and the choice of method often depends on the specific substrate, desired scale, and economic considerations. The continuous development of new catalysts and systems remains an active area of research. acs.orgorganic-chemistry.org

Scope and Research Objectives Pertaining to this compound as a Model Chiral Scaffold

In the context of academic research, a molecule like this compound serves as an ideal model chiral scaffold. The primary research objective when targeting such a compound is typically not the molecule itself, but rather the development and validation of a new synthetic method. The synthesis of this specific alcohol from its ketone precursor, 1-(oxolan-3-yl)ethan-1-one, presents a valuable test case for any new catalytic system designed for asymmetric ketone reduction.

The research goals when using such a scaffold are to demonstrate the catalyst's effectiveness across several key metrics:

Enantioselectivity: The primary goal is to produce the desired stereoisomer, this compound, in high excess over its mirror image, the (1R) enantiomer. This is measured as enantiomeric excess (e.e.).

Chemical Yield: The efficiency of the transformation in converting the starting material into the product.

Substrate Scope: Demonstrating that a catalyst is effective for a ketone bearing a heterocyclic ring like oxolane is important for showing the broad applicability of the method.

Catalyst Loading and Turnover: Developing catalysts that are active at very low concentrations is a key objective for creating practical and economical processes.

The following interactive table presents hypothetical yet representative research findings for the asymmetric reduction of a ketone analogous to 1-(oxolan-3-yl)ethan-1-one, illustrating how results are typically reported in studies developing new catalytic methodologies.

Table 1. Representative results for the catalytic asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, demonstrating typical research objectives. Data is illustrative of outcomes found in methodology studies. wikipedia.orgrsc.orgnih.gov
EntryCatalyst TypeCatalyst/Reducing AgentYield (%)Enantiomeric Excess (e.e.) (%)
1Transition MetalRu(II)-Chiral Diamine/Diphosphine9598 (S)
2Organocatalyst(R)-CBS Catalyst / Borane8896 (S)
3BiocatalystKetoreductase KRED-A1B92>99 (S)
4BiocatalystKetoreductase KRED-P1-C0185>99 (R)

These illustrative data highlight the central goals of such research: achieving near-perfect enantioselectivity and high chemical yield. The ability to access either the (S) or (R) enantiomer by selecting the appropriate catalyst (e.g., Entry 3 vs. Entry 4) is a particularly powerful feature of modern asymmetric synthesis. Therefore, this compound and its enantiomer are valuable benchmarks for the continued innovation in stereoselective synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSHQRPKXPELC-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372904-08-9
Record name (1S)-1-(oxolan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Structural Characterization and Advanced Spectroscopic Analysis of 1s 1 Oxolan 3 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For (1S)-1-(oxolan-3-yl)ethan-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the atomic connectivity and providing insights into the stereochemistry.

The ¹H NMR spectrum is expected to reveal the number of unique proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, typically proton-decoupled, shows the number of non-equivalent carbon atoms. The presence of a chiral center at the carbinol carbon (C1 of the ethan-1-ol chain) and another at C3 of the oxolane ring can render all carbons and protons chemically distinct, leading to the maximum number of expected signals. masterorganicchemistry.com

While specific experimental spectra for this compound are not widely published, a predicted spectrum can be constructed based on established chemical shift ranges for analogous structures, such as 3-substituted tetrahydrofurans and secondary alcohols. oregonstate.edugoogle.com The key is to analyze the distinct electronic environments of each nucleus. For instance, the protons on the oxolane ring adjacent to the oxygen atom (at C2 and C5) would appear at a lower field (higher ppm) compared to the other ring protons due to the oxygen's deshielding effect. The methine proton of the carbinol group (-CHOH) would also have a characteristic downfield shift.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (methyl)~1.2Doublet~6.5
CH₂ (C4 of oxolane)~1.6 - 1.8Multiplet-
OH (hydroxyl)Variable (broad singlet)Broad Singlet-
CH (C3 of oxolane)~2.3 - 2.5Multiplet-
CH₂ (C5 of oxolane)~3.6 - 3.8Multiplet-
CH (carbinol)~3.7 - 3.9Multiplet-
CH₂ (C2 of oxolane)~3.8 - 4.0Multiplet-

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (methyl)~20 - 25
CH₂ (C4 of oxolane)~30 - 35
CH (C3 of oxolane)~40 - 45
CH₂ (C5 of oxolane)~67 - 72
CH (carbinol)~68 - 73
CH₂ (C2 of oxolane)~72 - 77

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign these signals and confirm the connectivity between protons and carbons, solidifying the proposed structure.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves to confirm the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₁₂O₂, corresponding to a monoisotopic mass of 116.08373 Da. uni.lu

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 116. Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), adduct ions such as [M+H]⁺ (m/z 117.09101), [M+Na]⁺ (m/z 139.07295), or [M+K]⁺ (m/z 155.04689) are commonly detected, providing clear confirmation of the molecular mass. uni.lu

Predicted Mass Spectrometry Adducts for this compound uni.lu

Adduct Calculated Mass-to-Charge Ratio (m/z)
[M+H]⁺117.09101
[M+Na]⁺139.07295
[M+K]⁺155.04689
[M+NH₄]⁺134.11755
[M-H]⁻115.07645

Electron Ionization (EI) would induce more extensive fragmentation. The expected fragmentation pathways for this compound would include:

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 98.

Alpha-cleavage: Cleavage of the bond adjacent to the carbinol carbon, which could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 101, or the loss of the oxolanyl radical.

Ring fragmentation: Cleavage of the tetrahydrofuran (B95107) ring, leading to various smaller fragments.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. srce.hr High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further validating the molecular formula.

X-ray Diffraction Studies for Absolute Stereoconfiguration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereoconfiguration. cam.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined with high precision.

For this compound, an X-ray crystallographic study would provide several key pieces of information:

Unambiguous confirmation of the (1S) absolute configuration at the carbinol center, provided a suitable heavy atom is present or anomalous dispersion methods are used. caltech.edu

Determination of the relative stereochemistry between the C1 carbinol center and the C3 center on the oxolane ring.

Precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's preferred conformation in the solid state.

Analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions dictate the crystal packing arrangement.

As of this writing, a crystal structure for this compound has not been deposited in public databases. However, studies on related chiral oxolane derivatives have successfully used X-ray diffraction to establish their absolute configurations and analyze conformational features, such as the puckering of the tetrahydrofuran ring. A successful crystallographic analysis of the title compound would provide the ultimate proof of its stereochemical identity.

Other Advanced Spectroscopic Techniques for Conformational and Chiral Elucidation

Beyond the primary techniques of NMR, MS, and X-ray diffraction, other specialized methods are crucial for a complete understanding of a chiral molecule's structure and behavior.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It is an exceptionally sensitive probe of molecular stereochemistry in solution. The VCD spectrum of an enantiomer is the mirror image of its counterpart, making it a powerful tool for determining absolute configuration without the need for crystallization. researchgate.net

The process involves measuring the experimental VCD spectrum and comparing it to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known enantiomer (e.g., the (S)-enantiomer). acs.orgacs.org A match between the experimental and calculated spectra confirms the absolute configuration of the sample. This technique is particularly valuable for this compound as it directly probes its chirality in solution, providing complementary information to solid-state X-ray analysis.

Chiral Chromatography

Chiral chromatography is an essential technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. google.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. ymc.co.jp

For this compound, a typical method would involve High-Performance Liquid Chromatography (HPLC) with a CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). researchgate.net By comparing the retention time of the sample to that of a racemic standard, the identity of the enantiomers can be confirmed and their relative quantities determined. This is critical for applications where the biological or chemical activity is specific to a single enantiomer.

Computational Chemistry and Theoretical Investigations of 1s 1 Oxolan 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It allows for the calculation of various molecular properties by solving the Kohn-Sham equations, providing a balance between computational cost and accuracy. mdpi.com For (1S)-1-(oxolan-3-yl)ethan-1-ol, DFT can elucidate its fundamental electronic and structural characteristics. While detailed DFT studies on this specific molecule are not extensively published, data for its basic computational properties are available from various chemical databases. chemscene.comuni.lu

DFT calculations on analogous structures, such as 2-Chloro-1-(2-methyloxolan-3-yl)ethanone, reveal key electronic features. For instance, using the B3LYP/6-311+G(d,p) level of theory, it has been shown that the oxolane oxygen atom exhibits a partial negative charge, which can direct the course of electrophilic reactions. Such calculations are crucial for predicting how the molecule will interact with other reagents.

Below is a table of computationally derived molecular properties for this compound.

PropertyValueSource
Molecular FormulaC₆H₁₂O₂ chemscene.com
Molecular Weight116.16 g/mol chemscene.com
Topological Polar Surface Area (TPSA)29.46 Ų chemscene.com
LogP0.4037 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Rotatable Bonds1 chemscene.com
Predicted Collision Cross Section ([M+H]⁺)124.1 Ų uni.lu
Predicted Collision Cross Section ([M+Na]⁺)129.8 Ų uni.lu

These parameters are vital for predicting the molecule's behavior in various chemical and biological systems.

Conformational Analysis and Molecular Dynamics Simulations of Oxolane Ring Systems

The five-membered oxolane (tetrahydrofuran) ring is not planar and exhibits significant conformational flexibility, a phenomenon known as pseudorotation. researchgate.net Understanding the conformational landscape of the oxolane ring in this compound is critical, as its shape influences its reactivity and interactions. The study of these conformations is a significant challenge for both theoretical and experimental methods due to the small energy barriers separating different forms. researchgate.net

Computational methods, including DFT and Møller-Plesset perturbation theory (MP2), have been employed to explore the potential energy surface of oxolane and its derivatives. rsc.org These studies identify various stable and transient geometries, primarily envelope (E) and twist (T) conformations. rsc.org For the unsubstituted oxolane ring, key shapes include two equivalent envelopes (O-E and E-O) and two equivalent twists. rsc.org The presence of substituents, as in this compound, makes the conformational landscape more complex, with certain conformations being favored to minimize steric hindrance. For example, in related substituted oxolanes, conformers can be stabilized by minimizing steric strain between the substituent and the ring's hydrogen atoms.

Table of Oxolane Ring Conformations and Investigative Methods

Conformation Type Description Computational Method
Envelope (E) One atom is out of the plane formed by the other four. DFT (B3LYP, M06-2X), MP2 rsc.org
Twist (T) Two adjacent atoms are displaced on opposite sides of the plane. DFT (B3LYP, M06-2X), MP2 rsc.org

| O4-exo / C3-exo | Specific puckered conformations in substituted oxolanes. | Hartree-Fock (HF), RI-MP2 |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these rings over time. ebsco.com MD simulations model the atomic motions based on classical mechanics, providing a "movie" of how the molecule flexes, vibrates, and changes its conformation. ebsco.com These simulations have been used to study the liquid-to-glass transition of tetrahydrofuran (B95107) iphy.ac.cn and to map the pseudorotation pathways by combining simulation results with experimental NMR data. This approach allows for the quantification of the populations of different conformers, moving beyond a simple static picture.

Modeling of Reaction Pathways and Transition States in Oxolane Synthesis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of oxolane derivatives. By modeling the reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies required for each step. rsc.org This information is crucial for understanding reaction kinetics and selectivity.

A prominent example is the DFT investigation of the synthesis of substituted tetrahydrofurans via photochemical ring expansion. rsc.org In one such study, calculations at the (U)B3LYP level of theory were used to explore the mechanism. rsc.org The process was found to involve the formation of an ylide intermediate (INT1) through a transition state (TS1) with a calculated activation free energy of 15.5 kcal/mol. rsc.org This intermediate then proceeds through a homolytic dissociation of a C–O bond, which has a low activation free energy of only 6.8 kcal/mol, leading to a diradical species (INT2). rsc.org The final ring closure occurs via an intramolecular radical-radical coupling with an even lower activation energy of 4.2 kcal/mol. rsc.org

Example of a Modeled Reaction Pathway for Tetrahydrofuran Synthesis

Step Species Description Activation Free Energy (kcal/mol)
1 TS1 Transition state for ylide formation. 15.5 rsc.org
2 INT1 Ylide intermediate. - rsc.org
3 TSrad2 Transition state for homolytic C-O bond dissociation. 6.8 rsc.org
4 INT2 Diradical intermediate. - rsc.org

These detailed energy profiles, which map the entire reaction coordinate, allow chemists to understand why certain pathways are favored over others and provide a basis for optimizing reaction conditions to improve yields and selectivity. Other advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, can even trace reaction paths backward from a product to identify potential reactants without prior knowledge. acs.org

Application of Machine Learning and AI Models in Predicting Oxolane Reactivity and Selectivity

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as revolutionary tools in chemistry, capable of predicting reaction outcomes with remarkable accuracy. mdpi.com These data-driven models can learn complex relationships between a molecule's structure and its chemical behavior from large datasets of known reactions. engineering.org.cn This approach has been applied to predict the reactivity and selectivity of reactions involving oxolane derivatives, accelerating the discovery of new synthetic methods. nih.govrsc.org

One approach combines DFT calculations with machine learning to create a predictive model for chemical reactivity. rsc.orgresearchgate.net In this method, various molecular and electronic properties (descriptors) are first calculated using DFT. These descriptors are then used to train a regression model that can predict the stability or reactivity of new molecules, such as potential electrolyte solvents, which often include oxolane structures. rsc.orgresearchgate.net

Machine learning models have also been specifically designed to predict the selectivity of reactions. For instance, deep feed-forward neural networks and support vector machines have been trained on datasets of asymmetric reactions to predict which catalyst will give the highest enantiomeric excess. nih.gov These models use molecular descriptors that quantify the steric and electronic properties of catalysts and substrates to make highly accurate predictions, often surpassing what is possible through qualitative human analysis. nih.gov

Types of AI/ML Models and Their Applications in Synthesis

Model Type Application Example
Deep Neural Networks Predicting reaction selectivity (e.g., enantiomeric excess). Chiral phosphoric acid–catalyzed reactions nih.gov
Sequence-to-Sequence (Seq2Seq) Predicting reaction products from reactants (represented as SMILES strings). General reaction outcome prediction mdpi.com
Graph Neural Networks Representing molecules as graphs to predict properties and plan retrosynthesis. Targeted molecular design mdpi.com

| BERT / Transformer Models | Predicting optimal reaction conditions, such as solvents. | General and green solvent prediction for organic reactions chemrxiv.org |

Theoretical Studies on Stereoselectivity Control Mechanisms

Controlling stereoselectivity—the preferential formation of one stereoisomer over another—is a central goal in organic synthesis, particularly for chiral molecules like this compound. Theoretical studies provide a molecular-level understanding of the factors that govern this selectivity. By calculating the energies of the different transition states that lead to different stereoisomers, chemists can rationalize and predict the outcome of a stereoselective reaction. researchgate.net

The origin of stereoselectivity often lies in subtle energy differences between competing diastereomeric transition states. For example, in a palladium-catalyzed synthesis of substituted tetrahydrofurans, DFT calculations were used to model the key anti-oxypalladation step. acs.org The calculations revealed an energy difference of just 0.5 kcal/mol between the two transition states leading to the major and minor diastereomers, correctly predicting the experimentally observed outcome. acs.org

In other cases, selectivity is governed by a combination of electronic and steric factors. A theoretical study on a cycloaddition reaction to form spiroisoxazolines showed that the regioselectivity was controlled by electronic factors related to bond formation, while stereoselectivity was dictated by steric repulsion in the transition state. mdpi.com Computational models can dissect these contributions to explain why a particular isomer is formed.

Examples of Theoretical Studies on Stereoselectivity

Reaction Type Key Finding from Theoretical Study Computational Method
Pd-Catalyzed Oxidative Cyclization An energy difference of 0.5 kcal/mol between competing transition states dictates the major diastereomer. DFT acs.org
Nitro-Michael Reaction Low enantioselectivity was explained by the high conformational flexibility of the catalyst and thermodynamic control of the products. DFT (B3PW91), MP2 beilstein-journals.org

| Enzymatic Decarboxylation | Stereoselectivity is determined by substrate binding energy or the energy of the decarboxylation transition state, depending on substrate size. | Quantum Chemical Cluster Models researchgate.net |

These computational investigations are essential for the rational design of new catalysts and reaction conditions to achieve high levels of stereocontrol in the synthesis of complex molecules.

Reaction Mechanisms and Kinetic Studies of 1s 1 Oxolan 3 Yl Ethan 1 Ol Transformations

Mechanistic Pathways of Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of (1S)-1-(oxolan-3-yl)ethan-1-ol is a primary site for functional group interconversions, which typically require its conversion into a better leaving group.

Direct nucleophilic substitution of the hydroxyl group is unfavorable due to its poor leaving group nature (hydroxide ion, OH⁻, is a strong base). chemistrysteps.com Therefore, the hydroxyl group must first be activated. Two common strategies for this are protonation under acidic conditions or conversion to a sulfonate ester, such as a tosylate. chemistrysteps.commasterorganicchemistry.com

Conversion to Alkyl Halides:

Treatment of this compound with strong hydrohalic acids (e.g., HBr or HCl) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). chemistrysteps.com The subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.

Sₙ2 Mechanism: In the presence of a high concentration of a good nucleophile (like Br⁻ from HBr), a bimolecular nucleophilic substitution (Sₙ2) can occur. This involves a backside attack by the nucleophile on the carbon bearing the protonated hydroxyl group, leading to an inversion of stereochemistry at that center.

Sₙ1 Mechanism: Given that the hydroxyl group is attached to a secondary carbon, an Sₙ1 pathway is also possible, especially with less nucleophilic acids like HCl. This mechanism involves the departure of the water molecule to form a secondary carbocation intermediate. The planar nature of the carbocation allows the nucleophile to attack from either face, leading to a mixture of retention and inversion products, often resulting in racemization. masterorganicchemistry.com The stability of this carbocation can be influenced by the adjacent oxolane ring.

Conversion to Tosylates:

A milder and often more stereochemically controlled method for activating the hydroxyl group is its conversion to a p-toluenesulfonate (tosylate) ester. chemistrysteps.commasterorganicchemistry.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). khanacademy.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl, followed by deprotonation by the base. chemistrysteps.com Crucially, this reaction does not break the C-O bond of the alcohol, and therefore, the stereochemistry at the chiral center is retained in the resulting tosylate. masterorganicchemistry.comkhanacademy.org The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of the tosylate anion. The resulting (1S)-1-(oxolan-3-yl)ethyl p-toluenesulfonate can then readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to inversion of configuration at the reaction center. masterorganicchemistry.com

ReagentProduct TypeMechanismStereochemical Outcome
HBrAlkyl BromideSₙ1/Sₙ2Mixture of inversion and retention (potential racemization)
TsCl, pyridineTosylateNucleophilic Acyl SubstitutionRetention of configuration
Nucleophile (on Tosylate)Substituted productSₙ2Inversion of configuration

Dehydration of this compound to form unsaturated oxolane derivatives can be achieved under acidic conditions, typically with strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.com The mechanism of this elimination reaction is generally E1 for secondary alcohols. masterorganicchemistry.com

The reaction proceeds through the following steps:

Protonation of the hydroxyl group: The acid protonates the hydroxyl group, forming a good leaving group (water).

Formation of a carbocation: The water molecule departs, generating a secondary carbocation at the carbon atom outside the ring.

Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.

Two possible unsaturated oxolane derivatives can be formed, depending on which proton is removed:

3-(1-ethenyl)oxolane: If a proton is removed from the methyl group.

3-ethylideneoxolane: If a proton is removed from the C3 position of the oxolane ring.

According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case would likely be 3-ethylideneoxolane. masterorganicchemistry.com

Ring-Opening and Ring-Expansion Mechanisms of Oxolane Scaffolds

The oxolane (tetrahydrofuran) ring is generally stable, with a relatively low ring strain compared to smaller cyclic ethers like oxiranes and oxetanes. nih.gov However, under certain conditions, ring-opening and ring-expansion reactions can occur.

Ring-Opening Mechanisms:

Ring-opening of the oxolane in this compound is not a facile process and typically requires harsh conditions or specific reagents. Lewis acids can promote the cleavage of the C-O bond in the tetrahydrofuran (B95107) ring. The mechanism would involve coordination of the Lewis acid to the ring oxygen, making the ring more susceptible to nucleophilic attack.

Ring-Expansion Mechanisms:

Ring-expansion of a five-membered ring like oxolane to a six-membered ring (oxane) is thermodynamically less favorable than the expansion of smaller, more strained rings. researchgate.net Photochemical methods have been described for the ring expansion of oxetanes to tetrahydrofurans via ylide intermediates, but similar well-established pathways for oxolane expansion are less common. rsc.org Any potential ring expansion of the oxolane in this compound would likely involve complex rearrangements under specific catalytic or photochemical conditions.

Kinetic and Thermodynamic Parameters of Key Reactions Involving this compound

Kinetics: The rates of substitution and elimination reactions are highly dependent on several factors:

Nature of the leaving group: Reactions will be significantly faster after converting the hydroxyl group to a better leaving group like a tosylate.

Strength of the nucleophile: For Sₙ2 reactions, a stronger nucleophile will lead to a faster reaction rate.

Solvent: Polar aprotic solvents favor Sₙ2 reactions, while polar protic solvents favor Sₙ1 reactions.

Temperature: Elimination reactions are generally favored at higher temperatures. masterorganicchemistry.com

Thermodynamics:

Substitution vs. Elimination: The thermodynamic stability of the products will influence the reaction outcome. Elimination reactions are often entropically favored due to the formation of more molecules.

Ring Strain: The low ring strain of the tetrahydrofuran ring suggests that ring-opening reactions are not as thermodynamically driven as for smaller rings. nih.gov

Reaction TypeKey Kinetic FactorsKey Thermodynamic Factors
Substitution (Sₙ2) Nucleophile strength, leaving group ability, solventBond energies of reactants and products
Substitution (Sₙ1) Carbocation stability, leaving group ability, solventStability of products
Elimination (E1) Carbocation stability, temperatureAlkene stability (Zaitsev's rule), entropy

Catalytic Cycles and Intermediates in Oxolane-Based Reactions

While specific catalytic cycles involving this compound are not detailed in the available literature, related catalytic processes for the synthesis and transformation of substituted oxolanes provide insights into potential intermediates. For instance, the synthesis of oxolane derivatives can involve catalytic cycles with transition metals. These cycles often proceed through intermediates where the metal coordinates to the oxygen atom of the ring or an adjacent functional group, facilitating bond formation or cleavage.

In transformations of this compound, a catalyst could potentially interact with either the hydroxyl group or the ether oxygen. For example, a Lewis acid catalyst could activate the ether oxygen for a ring-opening reaction, or a transition metal catalyst could be involved in C-H activation of the oxolane ring for functionalization. The intermediates in such hypothetical cycles would be organometallic species with the oxolane moiety coordinated to the metal center.

Derivatization Strategies and Synthetic Transformations of 1s 1 Oxolan 3 Yl Ethan 1 Ol

Esterification and Etherification for Protection and Subsequent Functionalization

The hydroxyl group of (1S)-1-(oxolan-3-yl)ethan-1-ol is a primary site for functionalization, and its protection is often a crucial step in multi-step syntheses. Esterification and etherification reactions are commonly employed for this purpose, serving not only to mask the reactivity of the alcohol but also to introduce functionalities that can direct or participate in subsequent reactions.

Esterification: The conversion of the secondary alcohol to an ester is readily achieved through various established methods. The choice of esterifying agent can be tailored to modulate the stability of the protecting group. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding acetate (B1210297) ester. More sterically hindered and robust ester protecting groups, such as pivaloyl or benzoyl esters, can be introduced using the respective acid chlorides or anhydrides. The Fischer esterification, employing a carboxylic acid and a strong acid catalyst, is also a viable method, particularly when using the carboxylic acid as the solvent. chemguide.co.ukmasterorganicchemistry.com

Etherification: The formation of ethers provides a more stable protecting group for the hydroxyl functionality compared to esters. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers, are particularly useful due to their ease of introduction and selective removal under specific conditions. These are typically formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine.

The following table summarizes common esterification and etherification strategies applicable to this compound:

TransformationReagentsProductProtecting Group Stability
AcetylationAcetic anhydride, pyridine(1S)-1-(oxolan-3-yl)ethyl acetateBase sensitive
BenzoylationBenzoyl chloride, triethylamine(1S)-1-(oxolan-3-yl)ethyl benzoateMore stable to base than acetate
SilylationTBDMS-Cl, imidazole(1S)-tert-butyldimethylsilyl((1S)-1-(oxolan-3-yl)ethoxy)silaneStable to base, acid sensitive
BenzylationBenzyl bromide, NaH(S)-3-(1-(benzyloxy)ethyl)oxolaneStable to a wide range of conditions, removable by hydrogenolysis

These protection strategies are instrumental in synthetic routes where other parts of the molecule need to be modified without affecting the hydroxyl group. The choice of protecting group is dictated by the reaction conditions of the subsequent steps.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The secondary alcohol moiety in this compound can be readily oxidized to the corresponding ketone, 1-(oxolan-3-yl)ethan-1-one, or the ketone can be reduced back to the alcohol, offering a pathway to invert the stereochemistry or introduce diastereoselectivity.

Oxidation: A variety of modern oxidation methods can be employed to convert the secondary alcohol to the ketone with high efficiency and under mild conditions, avoiding the use of toxic heavy metals. organic-chemistry.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a particularly effective method. alfa-chemistry.comwikipedia.orgadichemistry.com This reaction is known for its high yields and tolerance of a wide range of functional groups. Another common and mild oxidation is the Dess-Martin periodinane (DMP) oxidation.

Oxidation MethodReagentsProductKey Features
Swern Oxidation(COCl)₂, DMSO, Et₃N1-(oxolan-3-yl)ethan-1-oneMild conditions, high yield, avoids heavy metals. organic-chemistry.orgalfa-chemistry.comwikipedia.org
Dess-Martin OxidationDess-Martin Periodinane1-(oxolan-3-yl)ethan-1-oneMild, neutral conditions, commercially available reagent.

Reduction: The reduction of the resulting ketone, 1-(oxolan-3-yl)ethan-1-one, can regenerate the alcohol. This process is of significant interest as it can lead to either the original (1S) stereoisomer or the (1R) diastereomer, depending on the reducing agent and reaction conditions. The use of simple hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically lead to a mixture of diastereomers, with the stereochemical outcome influenced by the steric environment around the carbonyl group (Felkin-Anh or Cram chelation control). For more controlled and highly diastereoselective reductions, chiral reducing agents or catalytic asymmetric hydrogenation methods can be employed. wikipedia.org For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can provide high enantioselectivity in the reduction of prochiral ketones. york.ac.uk

Reduction ApproachReagentsExpected Outcome
Hydride ReductionNaBH₄, MeOHMixture of (1S) and (1R) alcohols
Asymmetric ReductionChiral oxazaborolidine, BH₃High diastereoselectivity for one of the alcohol stereoisomers

Formation of Complex Polycyclic and Heterocyclic Structures Incorporating the Oxolane Moiety

The oxolane ring and the functionalized side chain of this compound can be utilized as a scaffold to construct more complex polycyclic and heterocyclic systems. These transformations often involve intramolecular reactions or cycloadditions where the oxolane moiety becomes an integral part of the final structure.

One potential strategy involves the conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by intramolecular nucleophilic substitution by a suitably positioned nucleophile tethered to another part of the oxolane ring. This can lead to the formation of bicyclic ethers.

Furthermore, the oxolane ring can participate in ring-opening and subsequent cyclization reactions to form larger heterocyclic systems. For example, treatment with a Lewis acid could potentially promote a rearrangement leading to a tetrahydropyran (B127337) derivative.

The synthesis of spirocyclic structures, where the C3 carbon of the oxolane is a spiro center, is another important application. researchgate.net This can be achieved by first oxidizing the alcohol to the ketone, followed by a condensation reaction with a bifunctional reagent. For instance, reaction with a 1,2-diamine could lead to the formation of a spiro-dihydropyrazine derivative. The synthesis of spiro-oxolanes through intramolecular cyclization reactions has been reported as a viable strategy for creating complex molecular architectures. researchgate.netrsc.orgrsc.org

Introduction of Nitrogen-Containing Functionalities via C-H Amination or Reductive Amination

The introduction of nitrogen-containing functional groups is a key transformation in the synthesis of biologically active molecules. This can be achieved on the this compound scaffold through either direct C-H amination of the oxolane ring or reductive amination of the corresponding ketone.

C-H Amination: Direct C-H amination of the tetrahydrofuran (B95107) ring offers an atom-economical approach to introduce nitrogen functionalities. Copper-catalyzed oxidative C-H amination of tetrahydrofuran with indoles and carbazoles has been demonstrated. nih.govresearchgate.netacs.orgepa.gov This methodology could potentially be applied to this compound, targeting the C-H bonds adjacent to the ring oxygen. The reaction typically involves a copper catalyst and an oxidant to facilitate the cross-dehydrogenative coupling between a C-H and an N-H bond.

Reductive Amination: A more traditional and widely applicable method is the reductive amination of the ketone, 1-(oxolan-3-yl)ethan-1-one. mdpi.com This one-pot reaction involves the condensation of the ketone with an amine (primary or secondary) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method allows for the introduction of a wide variety of nitrogen-containing substituents.

Amination StrategyStarting MaterialReagentsProduct
C-H AminationThis compoundAmine, Cu catalyst, oxidantN-substituted oxolane derivative
Reductive Amination1-(oxolan-3-yl)ethan-1-oneAmine, NaBH(OAc)₃1-(oxolan-3-yl)ethan-1-amine derivative

Applications in Multi-Component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govrsc.orgmdpi.com The functional groups present in this compound and its derivatives make them attractive candidates for participation in such reactions.

The corresponding ketone, 1-(oxolan-3-yl)ethan-1-one, can serve as the carbonyl component in various MCRs. For example, it could participate in a Biginelli or Hantzsch-type reaction to generate complex heterocyclic structures. Tetrahydrofuran derivatives have been successfully employed in MCRs to generate libraries of structurally diverse molecules. nih.gov

The alcohol functionality can also initiate cascade reactions. For instance, after conversion to a suitable derivative, it could participate in a palladium-catalyzed cascade reaction involving intramolecular oxypalladation. rsc.orgrsc.org Such sequences can lead to the formation of multiple rings and stereocenters in a single, highly efficient step. The development of cascade reactions initiated by the functionalization of tetrahydrofuran derivatives is an active area of research. mdpi.com

The strategic application of this compound in these advanced synthetic methodologies holds significant promise for the efficient synthesis of novel and complex chemical entities with potential applications in various fields of chemical science.

Applications of 1s 1 Oxolan 3 Yl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products and bioactive compounds often requires the strategic incorporation of specific stereocenters to achieve the desired biological activity. Chiral building blocks, sourced from the chiral pool, are invaluable for this purpose as they offer a direct and efficient way to introduce chirality into a synthetic sequence, bypassing the need for asymmetric induction or chiral resolution steps. The stereodefined structure of a building block like (1S)-1-(oxolan-3-yl)ethan-1-ol, featuring both a hydroxyl group for further functionalization and a tetrahydrofuran (B95107) moiety common in many natural products, makes it a theoretically valuable precursor.

However, a comprehensive review of scientific literature and chemical databases does not presently yield specific examples of this compound being utilized as a key building block in the completed total synthesis of a specific natural product or bioactive compound. While the tetrahydrofuran motif is prevalent in nature, the application of this particular isomer in a published synthetic route has not been documented.

Utilization in the Construction of Pharmaceutical Intermediates and Chiral Ligands

Chiral alcohols are fundamental starting materials for the synthesis of pharmaceutical intermediates. The hydroxyl group can be readily converted into other functionalities or used as a handle to direct stereoselective transformations. Similarly, the development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, and molecules with well-defined stereocenters are essential for their construction. The structure of this compound is suitable for derivatization into novel ligands, where the oxolane ring could provide conformational rigidity and the stereocenter could induce asymmetry in metal complexes. For instance, related chiral tetrahydrofuran derivatives, such as (S)-(+)-3-hydroxytetrahydrofuran, are known to be important intermediates in the synthesis of various drugs. chemicalbook.com

Despite this potential, specific, documented instances of this compound being used as a precursor for the synthesis of a commercial pharmaceutical intermediate or a widely applied chiral ligand are not found in the current scientific literature. Its availability from chemical suppliers suggests it is intended for such research and development, but published outcomes detailing these applications are not yet available.

Integration into Chiral Pool Strategies for Diverse Scaffold Assembly

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure compounds from natural sources (like amino acids, terpenes, or carbohydrates) as starting materials for the synthesis of complex chiral molecules. This approach leverages existing stereocenters to create new ones, providing an economical and efficient pathway to enantiopure products. This compound, as a chiral molecule, is a member of this synthetic toolbox. Its functional groups—a secondary alcohol and an ether—allow for a variety of chemical transformations, enabling its potential integration into synthetic routes for creating diverse molecular scaffolds.

While the principles of chiral pool synthesis are well-established, a detailed search of organic synthesis literature does not reveal specific examples where this compound has been explicitly employed as a starting material in a chiral pool strategy to assemble diverse molecular scaffolds. The potential for its use exists, but practical applications have not been reported in peer-reviewed journals.

Development of Novel Organocatalysts and Asymmetric Reagents Derived from this compound

The field of organocatalysis relies on small, chiral organic molecules to catalyze asymmetric transformations. Chiral alcohols are frequently used as precursors for the synthesis of these catalysts. The stereogenic center of this compound could be incorporated into a larger molecular framework to create a chiral environment capable of inducing enantioselectivity in a chemical reaction. Likewise, it could be converted into a chiral derivatizing agent or a stoichiometric asymmetric reagent used to control stereochemistry in a specific reaction step.

Currently, there are no specific research findings or publications that describe the successful synthesis and application of a novel organocatalyst or asymmetric reagent derived directly from this compound. The exploration of this compound for such applications remains an area for future research.

Compound Data

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Synonyms (1S)-1-(Tetrahydrofuran-3-yl)ethanol
CAS Number 1372904-08-9
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless to light yellow oil
SMILES CC@@HC1CCOC1
InChI Key ARDSHQRPKXPELC-VKHMYHEASA-N

Nomenclature and Stereochemical Representation of 1s 1 Oxolan 3 Yl Ethan 1 Ol

IUPAC Systematic Naming Conventions for Chiral Oxolane Alcohols

The IUPAC name (1S)-1-(oxolan-3-yl)ethan-1-ol can be deconstructed to understand the systematic rules applied to chiral alcohols containing a heterocyclic substituent. The process involves identifying the principal functional group, the parent hydrocarbon chain, and any substituents. openstax.org

Identifying the Principal Functional Group and Parent Chain : The suffix "-ol" indicates that the principal functional group is an alcohol (-OH). libretexts.orgchemistrysteps.com According to IUPAC rules, the parent chain is the longest continuous carbon chain that contains the hydroxyl group. libretexts.orgchemistrysteps.com In this molecule, the longest such chain consists of two carbon atoms, derived from ethane. Therefore, the parent name is "ethanol". The position of the hydroxyl group is indicated by a locant (number), giving "ethan-1-ol" to specify that the -OH group is on the first carbon.

Identifying and Naming the Substituent : A substituent is an atom or group of atoms that replaces a hydrogen atom on the parent chain. pressbooks.pubutdallas.edu In this case, a cyclic ether group is attached to the first carbon of the ethanol (B145695) chain. This heterocyclic ring is a saturated five-membered ring containing one oxygen atom, for which the IUPAC preferred name is "oxolane". qmul.ac.ukqmul.ac.uk When a cyclic structure is a substituent, its name is modified by changing the ending "-ane" to "-yl". pressbooks.pub Thus, the substituent is an "oxolanyl" group.

Numbering the Parent Chain and Substituent : The parent chain is numbered to give the principal functional group (the -OH group) the lowest possible locant. libretexts.orgchemistrysteps.com Hence, the carbon atom bonded to both the -OH group and the oxolane ring is designated as carbon-1. The oxolane ring is numbered starting from the oxygen atom as position 1, and the point of attachment to the parent chain determines the locant for the substituent. In this molecule, the attachment is at the third carbon of the oxolane ring, making the full substituent name "oxolan-3-yl".

Assembling the Full Name : The substituent name is placed as a prefix to the parent name. openstax.org The locant indicating its position on the parent chain precedes it. This results in the name 1-(oxolan-3-yl)ethan-1-ol. The stereochemistry at the chiral center (carbon-1 of the ethanol chain) is specified by a stereodescriptor, "(1S)", which is discussed in the following section. saskoer.ca

The systematic approach to naming ensures that each component of the molecule is precisely described.

ComponentIUPAC RuleApplication to this compound
Principal Functional Group The suffix is determined by the highest priority functional group. For alcohols, the suffix is "-ol". libretexts.orgmasterorganicchemistry.comThe hydroxyl (-OH) group is the principal functional group, leading to the "-ol" suffix.
Parent Chain The longest continuous carbon chain containing the principal functional group. chemistrysteps.comA two-carbon chain (ethane) contains the -OH group, leading to the parent name "ethanol".
Numbering the Parent Chain The chain is numbered to give the principal functional group the lowest possible locant. libretexts.orgThe carbon bearing the -OH group is C1, resulting in "ethan-1-ol".
Substituent Identification Groups attached to the parent chain.An oxolane ring is attached to the parent chain.
Substituent Naming The suffix "-yl" is added to the name of the cyclic alkane. The point of attachment is specified by a locant. pressbooks.pubThe substituent is named "oxolan-3-yl".
Final Assembly Substituents are listed as prefixes in alphabetical order, preceded by their locants. uiuc.eduThe complete name without stereochemistry is 1-(oxolan-3-yl)ethan-1-ol.

Stereochemical Descriptors and Their Application (R/S Configuration)

Chirality is a key feature of many organic molecules, and specifying the absolute configuration of a stereocenter is crucial for an unambiguous description. The Cahn-Ingold-Prelog (CIP) system is the standard method used to assign stereochemical descriptors, specifically 'R' (from the Latin rectus, meaning right) or 'S' (from the Latin sinister, meaning left), to a chiral center. wikipedia.orgpressbooks.pub

A chiral center is typically a carbon atom bonded to four different substituents. myheplus.com The assignment of the R/S configuration to the chiral center in this compound (specifically, at C1 of the ethanol chain) follows a set of sequence rules:

Assign Priorities : Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest). Priority is based on the atomic number of the atom directly bonded to the chiral center; the higher the atomic number, the higher the priority. wikipedia.orgfiveable.melibretexts.org

For the chiral carbon in 1-(oxolan-3-yl)ethan-1-ol, the four attached groups are: -OH, -H, -CH₃, and -oxolan-3-yl.

The atoms directly attached to the chiral center are Oxygen (O), Hydrogen (H), Carbon (C of the methyl group), and Carbon (C3 of the oxolane ring).

Based on atomic numbers (O=8, C=6, H=1), the hydroxyl group (-OH) has the highest priority (1), and the hydrogen atom (-H) has the lowest priority (4).

Breaking Ties : When two or more atoms directly attached to the chiral center are identical (a tie), the priority is determined by comparing the atoms attached to them, moving outward from the chiral center until the first point of difference is found. myheplus.comlibretexts.org

In this case, both the methyl group (-CH₃) and the oxolan-3-yl group are attached via a carbon atom. To break the tie, we list the atoms attached to each of these carbons in decreasing order of atomic number.

For the methyl carbon (-CH₃): (H, H, H).

For the oxolan-3-yl carbon (C3): (C, C, H). This carbon is bonded to C2, C4, and a hydrogen atom.

Comparing these lists, the first point of difference is C versus H. Since carbon has a higher atomic number than hydrogen, the oxolan-3-yl group has a higher priority than the methyl group.

Therefore, the final priority order is: (1) -OH > (2) -oxolan-3-yl > (3) -CH₃ > (4) -H .

Determine Configuration : The molecule is then oriented so that the lowest priority group (4) points away from the viewer. myheplus.commasterorganicchemistry.com The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed.

If this direction is clockwise, the configuration is assigned R . masterorganicchemistry.com

If this direction is counter-clockwise, the configuration is assigned S . masterorganicchemistry.com

For the specific compound this compound, the prefix "(1S)" indicates that after applying the CIP rules to the chiral center at position 1, the sequence of priorities 1→2→3 traces a counter-clockwise path. pressbooks.pub This descriptor is placed in parentheses at the beginning of the IUPAC name to denote the absolute configuration of that specific stereocenter. saskoer.ca

PriorityGroup Attached to Chiral CenterBasis for Assignment
1 (Highest) -OHHighest atomic number (O=8) of the atom directly attached. fiveable.me
2 -oxolan-3-ylAttached via Carbon. The next atoms are (C, C, H). This takes precedence over the methyl group. libretexts.org
3 -CH₃Attached via Carbon. The next atoms are (H, H, H).
4 (Lowest) -HLowest atomic number (H=1) of the atom directly attached. pressbooks.pub

Representation of Complex Branched Substituents in Chemical Nomenclature

When a substituent attached to a parent chain is itself branched, it is referred to as a complex substituent. IUPAC provides specific rules for naming these complex groups to avoid ambiguity. utdallas.edu The substituent "oxolan-3-yl" in the name this compound serves as an example of a cyclic group acting as a substituent, but the principles apply to acyclic branched groups as well.

The systematic naming of a complex substituent follows these steps:

Identify the Longest Chain of the Substituent : The longest continuous carbon chain within the substituent that begins at the point of attachment to the parent structure is identified. pressbooks.publibretexts.org For a cyclic substituent like oxolanyl, the ring itself is the base structure.

Numbering the Substituent : The carbon atom of the substituent that is directly attached to the parent chain is always designated as position 1 of that substituent chain. organicchemistrytutor.comyoutube.com For the oxolan-3-yl group, the numbering is inherent to the heterocyclic ring system, where the heteroatom (oxygen) is position 1. The number "3" in "oxolan-3-yl" specifies this point of attachment.

Naming the Substituent : The complex substituent is named as a substituted alkyl (or cycloalkyl) group. The name of the substituent's main chain is modified to end in "-yl". pressbooks.pubutdallas.edu Any smaller groups attached to this main substituent chain are named as prefixes with their own locants, based on the numbering from step 2.

Enclosing in Parentheses : The entire name of the complex substituent is enclosed in parentheses. libretexts.orgorganicchemistrytutor.com This is done to separate the numbering of the substituent from the numbering of the parent chain and to clearly indicate the entire scope of the complex group. youtube.com For example, in 4-(1-methylpropyl)octane, the "(1-methylpropyl)" is the complex substituent.

In the case of this compound, the substituent is "(oxolan-3-yl)".

oxolan : The base name for the saturated five-membered ring containing one oxygen. qmul.ac.uk

-3- : The locant indicating the ring atom that attaches to the parent "ethan-1-ol" chain.

-yl : The suffix indicating it is a substituent group. pressbooks.pub

Parentheses are not strictly required for a simple, unsubstituted cyclic substituent like this, but they are mandatory when the substituent is itself substituted or to avoid ambiguity. libretexts.orgorganicchemistrytutor.com For instance, if there were a methyl group on the oxolane ring, the name would become something like (2-methyloxolan-3-yl), and the parentheses would be essential.

Compound NameParent ChainComplex SubstituentSystematic Name of Substituent
4-(1-methylethyl)heptaneHeptaneIsopropyl group(1-methylethyl)
5-(1,2-dimethylpropyl)decaneDecaneA five-carbon branched group(1,2-dimethylpropyl)
This compoundEthan-1-olOxolanyl group(oxolan-3-yl)

Q & A

Q. Table 1: Comparison of Enantiomer Stability

Condition(1S)-Isomer Stability(1R)-Isomer StabilityReference
Room TemperatureStable (>95% ee)90% ee after 24 h
Acidic (pH 2)Partial racemizationRapid degradation

Advanced: How do solvent choices impact reaction outcomes in derivatization studies?

Methodological Answer:
Solvent polarity and coordination ability influence reaction pathways:

  • Polar Aprotic Solvents (DMF, DMSO) : Promote nucleophilic substitution (e.g., tosylation of the hydroxyl group) but may reduce enantioselectivity .
  • Ether Solvents (THF, Et₂O) : Ideal for Grignard or hydride reductions due to low nucleophilicity .
  • Chlorinated Solvents (DCM) : Used in oxidation reactions (e.g., PCC-mediated ketone formation) but require strict moisture control .

Advanced: How can contradictions in biological activity data between enantiomers be resolved?

Methodological Answer:

  • Enzyme Assays : Test enantiomers against target enzymes (e.g., alcohol dehydrogenases) to assess kinetic parameters (Km, Vmax) .
  • Molecular Docking : Computational modeling to compare binding affinities of (1S) and (1R) forms with active sites .
  • Metabolic Profiling : LC-MS analysis of metabolites to identify stereospecific degradation pathways .

Example Data Conflict :
A study reported (1S)-isomer inhibition of Enzyme X, while another found no activity. Resolution involved verifying enantiopurity (HPLC) and testing under identical buffer conditions (pH 7.4, 37°C) .

Basic: What are the optimal storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature : Store at 2–8°C in sealed, amber vials to avoid light-induced oxidation .
  • Atmosphere : Argon or nitrogen headspace to minimize moisture uptake and oxidative degradation .
  • Stabilizers : Additives like BHT (0.01% w/v) can inhibit radical-mediated decomposition .

Advanced: Designing experiments to study its role in asymmetric catalysis

Methodological Answer:

  • Chiral Auxiliary Applications : Incorporate this compound into aldol or Mannich reactions. Monitor diastereoselectivity via 1^1H NMR .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer in a racemic mixture .
  • Mechanistic Probes : Isotope labeling (e.g., 18^{18}O in hydroxyl group) to trace oxygen transfer in oxidation reactions .

Advanced: Addressing discrepancies in reported thermodynamic vs. kinetic product ratios

Methodological Answer:

  • Variable-Temperature Studies : Conduct reactions at 0°C (kinetic control) vs. 60°C (thermodynamic control) and compare product distributions via GC-MS .
  • Catalyst Screening : Test palladium vs. nickel catalysts in cross-coupling reactions to alter selectivity profiles .
  • Computational Analysis : DFT calculations to map energy barriers for competing pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.